4-tert-Butylphenyl isothiocyanate
Overview
Description
4-tert-Butylphenyl isothiocyanate, with the chemical formula C11H13NS and CAS registry number 19241-24-8, is an organic compound known for its applications in organic synthesis. This compound is characterized by its tert-butyl and isothiocyanate functional groups. It appears as a yellowish liquid and is used in various chemical reactions due to its reactivity .
Biochemical Analysis
Biochemical Properties
They can modulate the activity of these molecules, influencing biochemical reactions within the cell .
Cellular Effects
Isothiocyanates have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They can regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Amines and Phenyl Isothiocyanate: One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines.
From Primary Amines: Another method involves the synthesis of isothiocyanates from primary amines under aqueous conditions.
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of thiophosgene or carbon disulfide. these methods can be hazardous due to the toxicity and volatility of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-tert-Butylphenyl isothiocyanate can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form thioureas and other derivatives.
Addition Reactions: It can also participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Reagents: Common reagents include primary amines, phenyl isothiocyanate, and dimethylbenzene.
Conditions: Reactions are typically carried out under nitrogen protection and mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions include thioureas and other isothiocyanate derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-tert-Butylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioureas and other derivatives.
Medicine: Due to its biological activity, this compound is investigated for potential therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) can react with amines and other nucleophiles to form thioureas and other derivatives. This reactivity is due to the electrophilic nature of the carbon atom in the isothiocyanate group .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the tert-butyl group, making it less bulky and potentially less reactive in sterically hindered environments.
4-Methylphenyl Isothiocyanate: Similar but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
4-tert-Butylphenyl isothiocyanate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions in chemical reactions. This makes it a valuable reagent in organic synthesis for creating sterically hindered environments .
Properties
IUPAC Name |
1-tert-butyl-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNNCBNRBTUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172830 | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-24-8 | |
Record name | 1-(1,1-Dimethylethyl)-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-t-Butylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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